2,3,5-Trichlorobenzoic acid

Overview

Description

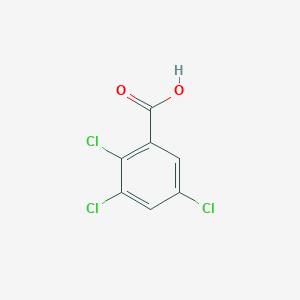

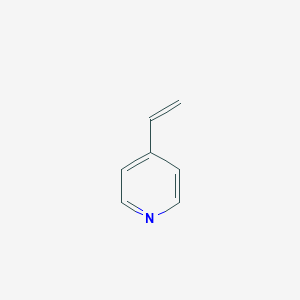

2,3,5-trichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2,3 and 5 are substituted by chloro groups. It has a role as a bacterial xenobiotic metabolite. It is a trichlorobenzene and a chlorobenzoic acid. It is a conjugate acid of a 2,3,5-trichlorobenzoate.

Scientific Research Applications

Complexes Based on 2,3,5-Trichlorobenzoic Acid : A study by Zhang and Zheng (2016) describes the synthesis of three novel 3d–4f tetranuclear complexes based on this compound. These complexes exhibit unique structures and magnetic properties, suggesting potential applications in organic electronics and photovoltaics (Zhang & Zheng, 2016).

Plant Growth Regulators : Veldstra (2010) notes that 2,3,6-trichlorobenzoic acid demonstrates high activity as a plant growth regulator due to its steric inhibition of resonance, resulting in a three-dimensional amphipathic structure (Veldstra, 2010).

Inhibiting Plant Responses : Hartman (1959) found that 2,3,6-trichlorobenzoic acid and 2,6-dichlorobenzoic acid inhibit geotropic and phototropic responses in plant seedlings. This inhibition could potentially impact the carbon dioxide evolution and post-harvest ripening of tomatoes (Hartman, 1959).

Herbicide Persistence in Organisms : According to Balayannis, Smith, and Wain (1965), 2,3,6-trichlorobenzoic acid (TBA) is a persistent herbicide in wheat plants and can pass through the digestive tracts of rabbits and mice, affecting weed control (Balayannis, Smith, & Wain, 1965).

Wastewater Treatment : Baggi et al. (2008) highlight that the 2-chlorobenzoate-degrading mixed culture (2MC) effectively degrades 2,3,5-trichlorobenzoate and 2,5-dichlorobenzoate. This makes it a candidate for removing ortho- and meta-chlorobenzoates from wastewater (Baggi et al., 2008).

Inhibition of Nitrogen Fixation : Moreno et al. (1988) found that 2,3,6-TBA inhibits Azotobacter nitrogen fixation in soil, showing strong inhibition in sterile soil at concentrations of 100 g/g and above (Moreno et al., 1988).

Safety and Hazards

Mechanism of Action

Target of Action

2,3,5-Trichlorobenzoic acid is a chlorobenzoic acid that plays a role as a bacterial xenobiotic metabolite . It is formed in the soil and taken up through the roots by crops . .

Mode of Action

It is known to enhance the dechlorination of congeners in aroclor 1248 . This suggests that it may interact with its targets to facilitate the breakdown of certain compounds.

Biochemical Pathways

It is known to be involved in the degradation of polychlorinated biphenyls (pcbs), where it is formed as a final degradation product .

Result of Action

It is known to enhance the dechlorination of congeners in aroclor 1248 , suggesting that it may contribute to the breakdown of certain compounds at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is formed in the soil and taken up through the roots by crops , suggesting that soil conditions may influence its formation and uptake.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade rapidly

Dosage Effects in Animal Models

The effects of 2,3,5-Trichlorobenzoic acid vary with different dosages in animal models

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles within the cell .

Properties

IUPAC Name |

2,3,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFDSIZRJWMQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074285 | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-73-7, 8003-94-9 | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5(or 2,3,6)-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2,3,5-Trichlorobenzoic acid be used to create metal-organic frameworks with interesting magnetic properties?

A1: Yes, research suggests that this compound can be used as a building block for metal-organic frameworks (MOFs) with intriguing magnetic properties. In a study published in [], researchers synthesized three novel 3d–4f tetranuclear complexes using this compound (abbreviated as HL in the study), 2,2′-bipyridine, CoCl2·6H2O, and different lanthanide oxides (Ln2O3, where Ln = Dy, Ho, or Er). These complexes, denoted as Co2Ln2(L)10(bipy)2, were characterized using single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis. The study revealed that the this compound molecules acted as bridging ligands, coordinating to adjacent metal ions through various modes (μ2 : η2, η1 and μ2 : η1, η1) and contributing to the formation of 2D layered structures. Furthermore, magnetic studies indicated the presence of ferromagnetic interactions between adjacent metal ions in the complexes containing Dysprosium (Dy) and Erbium (Er). This research highlights the potential of this compound in designing novel MOFs with tunable magnetic properties for various applications.

Q2: Are there any immunological methods available to detect this compound?

A2: Yes, researchers have successfully developed a highly specific and sensitive indirect competitive ELISA (ciELISA) for the detection of this compound, commonly known as Dicamba. [] This method utilizes polyclonal antibodies produced by immunizing New Zealand white rabbits with a Dicamba-ovalbumin conjugate. These antibodies demonstrated minimal cross-reactivity (<0.1%) with structurally similar compounds, including 2,3,6-Trichlorobenzoic acid and 2-amino-3,5-dichlorobenzoic acid, highlighting the assay's specificity. The ciELISA exhibited a linear detection range of 1 to 100 ng·mL-1, with a detection limit (IC20) of 1.779 ng·mL-1. This development allows for the sensitive and accurate quantification of Dicamba in various matrices, paving the way for effective monitoring and control of this compound in environmental and food samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)